3-methoxy-4-pentoxyaniline
Description
3-Methoxy-4-pentoxyaniline is an aromatic amine derivative featuring a methoxy (–OCH₃) and a pentoxy (–O(CH₂)₄CH₃) substituent on the benzene ring. This compound belongs to the aniline family, where the –NH₂ group is para to the pentoxy chain and meta to the methoxy group. Such alkoxy-substituted anilines are pivotal intermediates in organic synthesis, particularly for dyes, pharmaceuticals, and liquid crystals.
Properties
CAS No. |
104743-34-2 |
|---|---|
Molecular Formula |
C12H19NO2 |
Molecular Weight |
209.28 g/mol |
IUPAC Name |
3-methoxy-4-pentoxyaniline |
InChI |
InChI=1S/C12H19NO2/c1-3-4-5-8-15-11-7-6-10(13)9-12(11)14-2/h6-7,9H,3-5,8,13H2,1-2H3 |
InChI Key |
DYPDAOIFTBTTMX-UHFFFAOYSA-N |
SMILES |
CCCCCOC1=C(C=C(C=C1)N)OC |
Canonical SMILES |
CCCCCOC1=C(C=C(C=C1)N)OC |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
m-Anisidine, 4-(pentyloxy)- |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of m-Anisidine, 4-(pentyloxy)- typically involves the reaction of m-anisidine with a pentyloxy group under specific conditions. One common method is the Suzuki–Miyaura coupling reaction, which is widely applied for forming carbon-carbon bonds. This reaction involves the use of palladium catalysts and boron reagents under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of m-Anisidine, 4-(pentyloxy)- may involve similar synthetic routes but on a larger scale. The process includes the use of high-efficiency catalysts and optimized reaction conditions to ensure high yield and purity of the final product. The production process is designed to be cost-effective and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
m-Anisidine, 4-(pentyloxy)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide under acidic or basic conditions.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride under anhydrous conditions.
Substitution: Common reagents include halogens and nucleophiles under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, reduction may yield amines, and substitution may yield various substituted aromatic compounds.
Scientific Research Applications
m-Anisidine, 4-(pentyloxy)- has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of m-Anisidine, 4-(pentyloxy)- involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Features and Molecular Properties
The table below compares 3-methoxy-4-pentoxyaniline with five analogs, emphasizing substituent variations and molecular parameters:
Key Observations :
- Chain Length Effects: Increasing the alkoxy chain length (e.g., pentoxy vs. hexyloxy) enhances lipophilicity, impacting solubility in polar solvents. For instance, 4-hexyloxyaniline (C₁₂H₁₉NO) is less polar than 3-methoxy-4-pentoxyaniline .
- Substituent Position : The para-alkoxy group in 3-methoxy-4-pentoxyaniline may improve electron-donating capacity compared to ortho-substituted analogs like m-cresidine, influencing reactivity in electrophilic substitutions .
- Steric Effects: Bulky substituents, such as the phenoxy group in 4-(3-methoxy-4-methylphenoxy)aniline, reduce reaction rates in nucleophilic aromatic substitution compared to linear alkoxy chains .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
